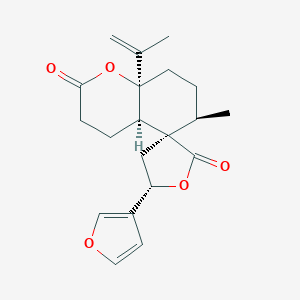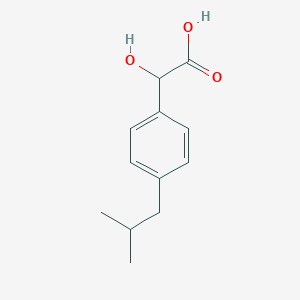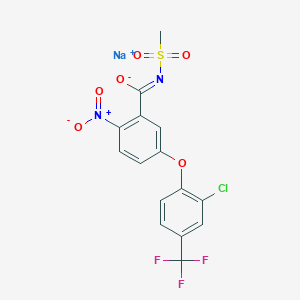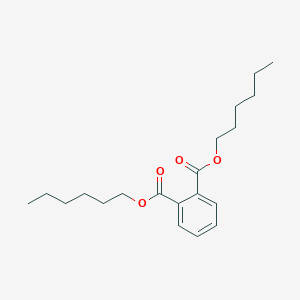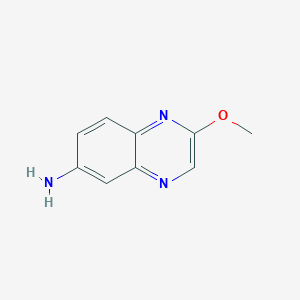
2-Methoxyquinoxalin-6-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxyquinoxalin-6-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a heterocyclic compound that contains a quinoxaline ring with a methoxy group attached at the 2-position and an amino group at the 6-position.
Mécanisme D'action
The mechanism of action of 2-Methoxyquinoxalin-6-amine is not fully understood, but studies suggest that it may act by inducing oxidative stress and DNA damage in cancer cells. Additionally, it has been shown to inhibit the activity of enzymes involved in cell proliferation, such as topoisomerase II and histone deacetylase.
Biochemical and Physiological Effects:
Studies have reported that this compound has a low toxicity profile and does not cause significant adverse effects in vivo. Additionally, it has been shown to have good bioavailability and can penetrate cell membranes, making it a potential candidate for drug development.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-Methoxyquinoxalin-6-amine is its simple synthesis method, which makes it easy to produce in large quantities. Additionally, it has a low toxicity profile and can be used in various fields such as medicinal chemistry, material science, and catalysis.
One limitation of this compound is its limited solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, its mechanism of action is not fully understood, which can make it challenging to optimize its activity for specific applications.
Orientations Futures
There are several future directions for the research and development of 2-Methoxyquinoxalin-6-amine. One direction is the optimization of its activity as an anticancer agent, with a focus on understanding its mechanism of action and identifying new targets for its activity. Additionally, there is potential for the development of new materials and catalysts based on this compound, with a focus on tuning their properties for specific applications. Finally, there is potential for the development of new synthetic methods for this compound and its derivatives, which can expand its potential applications in various fields.
Applications De Recherche Scientifique
2-Methoxyquinoxalin-6-amine has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and catalysis. In medicinal chemistry, this compound has shown promising results as an anticancer agent, with studies reporting its ability to induce cell death in cancer cells. Additionally, it has been shown to have antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics.
In material science, this compound has been used as a building block for the synthesis of new materials with unique properties. For example, it has been used in the synthesis of metal-organic frameworks (MOFs) that have high surface area and tunable properties, making them useful for gas storage and separation.
In catalysis, this compound has been used as a ligand for the synthesis of new catalysts with high activity and selectivity. For example, it has been used in the synthesis of palladium catalysts for the Suzuki-Miyaura coupling reaction, which is an important reaction in organic synthesis.
Propriétés
Numéro CAS |
105866-66-8 |
|---|---|
Formule moléculaire |
C9H9N3O |
Poids moléculaire |
175.19 g/mol |
Nom IUPAC |
2-methoxyquinoxalin-6-amine |
InChI |
InChI=1S/C9H9N3O/c1-13-9-5-11-8-4-6(10)2-3-7(8)12-9/h2-5H,10H2,1H3 |
Clé InChI |
NEEMMUSCTBKNQU-UHFFFAOYSA-N |
SMILES |
COC1=CN=C2C=C(C=CC2=N1)N |
SMILES canonique |
COC1=CN=C2C=C(C=CC2=N1)N |
Synonymes |
6-Quinoxalinamine,2-methoxy-(9CI) |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







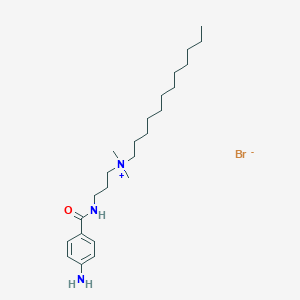

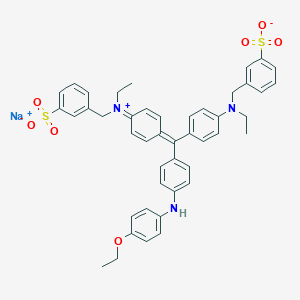
![1-(2,3-Dihydropyrrolo[2,3-b]pyridin-1-yl)ethanone](/img/structure/B34393.png)
